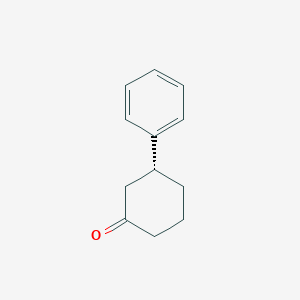

(R)-3-Phenylcyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-phenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAUDSQXFVZPTO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CC(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452949 | |

| Record name | (R)-3-Phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34993-51-6 | |

| Record name | (R)-3-Phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-Phenylcyclohexanone CAS number and IUPAC name

Technical Guide: (R)-3-Phenylcyclohexanone

A Comprehensive Overview for Advanced Chemical Synthesis

This guide serves as a detailed technical resource for researchers, chemists, and professionals in drug development, providing in-depth information on this compound. The document covers its fundamental chemical identifiers, physicochemical properties, stereoselective synthesis, analytical methodologies, and key applications, underscoring its importance as a chiral building block in modern organic synthesis.

Core Chemical Identifiers

Precise identification is paramount in chemical procurement, synthesis, and regulatory compliance. This compound is uniquely defined by the following identifiers.

| Identifier | Value | Source |

| IUPAC Name | (3R)-3-phenylcyclohexan-1-one | [1] |

| CAS Number | 34993-51-6 | [1][2] |

| Molecular Formula | C₁₂H₁₄O | [1][3] |

| Molecular Weight | 174.24 g/mol | [1][4] |

| InChIKey | CJAUDSQXFVZPTO-LLVKDONJSA-N | [1][5] |

Physicochemical & Spectroscopic Data

The physical and spectroscopic properties of this compound are critical for its handling, reaction monitoring, and purification.

| Property | Value | Notes |

| Appearance | Colorless oil / liquid | [2][4] |

| Boiling Point | 125-130 °C at 0.5 mmHg | [2] |

| Storage | Store at 0-8°C | Recommended for maintaining long-term stability.[4] |

| ¹³C NMR | Spectra available | Key shifts confirm the cyclohexanone backbone and phenyl substituent.[1][5] |

| GC-MS | m/z Top Peak: 174 | The mass spectrum shows a prominent molecular ion peak.[6] |

Stereoselective Synthesis: The Cornerstone of Application

The utility of this compound is intrinsically linked to its stereochemistry. Asymmetric synthesis is not merely a procedural step but the core enabling technology that provides access to this specific enantiomer, which is crucial for constructing enantiomerically pure target molecules in pharmaceutical development.[7] The dominant and most reliable method for its preparation is the Rhodium-catalyzed asymmetric 1,4-conjugate addition of a phenyl group to an enone.

Workflow: Rh-Catalyzed Asymmetric Phenylation

The following diagram outlines the logical flow of the synthesis, a widely adopted and validated procedure.[2]

Detailed Experimental Protocol

The following protocol is a self-validating system adapted from established literature, ensuring high enantioselectivity and yield.[2]

Materials:

-

Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂]

-

(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP]

-

Phenylboronic acid

-

2-Cyclohexenone

-

1,4-Dioxane and Water (degassed)

-

Anhydrous Magnesium Sulfate

-

Silica Gel

Procedure:

-

Catalyst Formation: In a dry, inert-atmosphere flask, dissolve Rh(acac)(C₂H₄)₂ and (R)-BINAP (1.2:1 molar ratio of ligand to metal) in 1,4-dioxane. Stir for 10 minutes to form the active chiral catalyst complex. The slight excess of the BINAP ligand is critical for achieving maximum enantioselectivity.[2]

-

Reaction Setup: To the catalyst solution, add 2-cyclohexenone followed by phenylboronic acid and water.

-

Reaction Execution: Heat the mixture in an oil bath at 100°C for 12 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Workup and Extraction: After cooling, remove the solvent under reduced pressure. Dilute the residue with diethyl ether and wash sequentially with 10% HCl, 5% NaOH, and saturated NaCl solution. Dry the combined organic layers over anhydrous magnesium sulfate.[2]

-

Purification: Filter the solution and concentrate. Purify the crude product by silica gel chromatography (eluting first with hexane, then diethyl ether) to remove non-polar and polar impurities.

-

Final Isolation: Distill the purified oil under reduced pressure (e.g., 0.5 mmHg) to yield this compound as a colorless oil. Yields are typically high, in the range of 83-88%.[2]

Chiral Analysis: Ensuring Enantiomeric Purity

The biological and chemical efficacy of a chiral compound is directly dependent on its enantiomeric purity. Therefore, a robust analytical method to quantify the enantiomeric excess (e.e.) is non-negotiable.

Core Principle: Chiral analysis involves separating the enantiomers (R and S) and quantifying their relative amounts.[8] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique.

Methodology: Chiral HPLC

-

Column: A column with a chiral selector, such as a cyclodextrin-based CSP, is used. The chiral cavities of the stationary phase interact differently with each enantiomer, leading to different retention times.[8]

-

Mobile Phase: A mixture of non-polar solvents like hexane and a polar modifier such as isopropanol is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomer peaks.

-

Detection: A UV detector is used, typically set at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the R- and S-enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

This method, when properly validated, provides a precise and reproducible measure of enantiomeric purity, with values often exceeding 98% e.e. for the Rh-catalyzed synthesis.[2]

Applications in Research and Development

This compound is not an end product but a high-value intermediate. Its bifunctional nature—a stereocenter adjacent to a reactive ketone—makes it a versatile precursor for complex molecular architectures.

-

Pharmaceutical Synthesis: The compound serves as a key building block in the synthesis of pharmaceuticals.[4] The fixed stereocenter allows for the construction of complex, enantiomerically pure drug candidates, which is critical as biological activity is highly dependent on stereochemistry.[7]

-

Fine Chemical Industry: It is a precursor to a wide range of fine chemicals and specialty materials.[9] Its derivatives can be used in the development of agrochemicals, polymers, and even fragrances.[4][9]

-

Catalysis Research: The molecule can be used in studies focused on catalytic processes, helping to probe reaction mechanisms where stereochemistry plays a defining role.[4]

The structural motif of this compound is analogous to other chiral cyclohexanone derivatives, such as (R)-3-(hydroxymethyl)cyclohexanone, which are prized for their role in creating complex cyclic systems and carbocyclic nucleoside analogues with enhanced metabolic stability.[10] This highlights the broader strategic importance of such chiral scaffolds in medicinal chemistry.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11041212, this compound. Available at: [Link]

-

Chemsrc (2025). 3-Phenylcyclohexanone | CAS#:20795-53-3. Available at: [Link]

-

Hayashi, T., et al. (2003). RHODIUM-CATALYZED ASYMMETRIC 1,4-ADDITION OF PHENYLBORONIC ACID TO CYCLOHEXENONE: this compound. Organic Syntheses, 80, 43. Available at: [Link]

-

Chem-Impex (2025). 3-Phenyl-cyclohexanone. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 273661, 3-Phenylcyclohexanone. Available at: [Link]

-

Sagechem (2025). 3-Phenyl-cyclohexanone: A Versatile Intermediate in Fine Chemical Synthesis. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11116555, (S)-3-Phenylcyclohexanone. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 569816, 3-Hydroxy-3-phenylcyclohexanone. Available at: [Link]

-

Wiley-VCH GmbH (2025). This compound. SpectraBase. Available at: [Link]

-

Molbase (2025). 3-phenylcyclohexanone - 20795-53-3. Available at: [Link]

-

Wikipedia (2025). Chiral analysis. Available at: [Link]

Sources

- 1. This compound | C12H14O | CID 11041212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-Phenylcyclohexanone | C12H14O | CID 273661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Chiral analysis - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

physical and chemical properties of (R)-3-Phenylcyclohexanone

An In-depth Technical Guide to (R)-3-Phenylcyclohexanone: Properties, Synthesis, and Applications

Abstract

This compound [CAS: 34993-51-6] is a valuable chiral building block in modern organic synthesis. Its unique stereochemistry and the reactivity offered by the cyclohexanone framework make it a critical intermediate in the development of complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][2] This guide provides a comprehensive overview of the physical, chemical, and chiroptical properties of this compound. It details a robust, field-proven method for its enantioselective synthesis, outlines protocols for its spectroscopic and chromatographic characterization, and discusses its applications. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chiral ketone.

Compound Identification and Core Properties

This compound is a chiral organic compound featuring a phenyl group at the stereogenic center in the 3-position of a cyclohexanone ring.[2] Its enantiomeric purity is critical for its application in asymmetric synthesis, where precise stereochemical control is paramount.

Nomenclature and Identifiers

-

IUPAC Name : (3R)-3-phenylcyclohexan-1-one[3]

-

CAS Number : 34993-51-6[3]

-

InChIKey : CJAUDSQXFVZPTO-LLVKDONJSA-N[3]

-

Canonical SMILES : C1CC(C(=O)CC1)C2=CC=CC=C2[5]

Physical and Chiroptical Properties

The physical state and chiroptical properties are fundamental for handling, characterization, and application. The dextrorotatory nature of the (R)-enantiomer is a key identifying feature.[6][7]

| Property | Value | Source(s) |

| Molecular Weight | 174.24 g/mol | [3][4][8] |

| Appearance | White or colorless to yellow powder or clear liquid | [9] |

| Boiling Point | 100-102 °C (at 0.1 Torr); 125-130 °C (at 0.5 Torr) | [6][9] |

| Density (Predicted) | 1.042 ± 0.06 g/cm³ | [9] |

| Refractive Index | 1.54 | [9] |

| Specific Optical Rotation | > +20° (c=1, CHCl₃) | [6][10] |

| Storage Conditions | 2-8°C, Sealed in a dry environment | [9][11] |

Spectroscopic and Chromatographic Characterization

Accurate structural confirmation and purity assessment are non-negotiable in chemical synthesis. A combination of spectroscopic and chromatographic techniques provides a self-validating system for the identity and enantiomeric excess of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying key functional groups. For this compound, the spectrum is dominated by the carbonyl (C=O) stretch.

-

Expected Absorption : A strong, sharp peak is expected in the range of 1705-1725 cm⁻¹ , which is characteristic of a six-membered ring ketone.[12] Additional peaks corresponding to C-H stretches of the aromatic ring (approx. 3000-3100 cm⁻¹) and the aliphatic ring (approx. 2850-2960 cm⁻¹) will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[13]

-

¹H-NMR : The proton NMR spectrum will show distinct signals for the aromatic protons (typically in the 7.2-7.4 ppm region) and the aliphatic protons of the cyclohexanone ring (ranging from 1.5-3.0 ppm ). The methine proton at the chiral center (C3) will appear as a multiplet, its chemical shift influenced by the adjacent phenyl group and carbonyl.

-

¹³C-NMR : The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around 210 ppm . Aromatic carbons will resonate between 126-145 ppm , and the aliphatic carbons of the ring will appear in the upfield region of 20-50 ppm .

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Expected Molecular Ion (M⁺) : An intense peak at m/z = 174.24 , corresponding to the molecular weight of C₁₂H₁₄O.[8]

-

Key Fragments : Common fragmentation patterns for ketones may be observed, including alpha-cleavage, which can help in confirming the structure.[14]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of the compound. The choice of a suitable chiral stationary phase (CSP) is critical for achieving baseline separation of the (R) and (S) enantiomers.

Enantioselective Synthesis: Rhodium-Catalyzed Asymmetric Conjugate Addition

The most robust and widely cited method for producing this compound with high enantiopurity is the rhodium-catalyzed asymmetric 1,4-conjugate addition of a phenylboronic acid to 2-cyclohexen-1-one.[6] The causality behind this choice lies in the high efficiency and selectivity of rhodium catalysts when paired with chiral phosphine ligands like (R)-BINAP. The ligand creates a chiral pocket around the metal center, directing the approach of the reactants to favor the formation of the (R)-enantiomer.

Experimental Workflow Diagram

Caption: Enantioselective synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[6]

-

Catalyst Preparation : In a 500-mL two-necked, round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add phenylboronic acid (12.2 g, 100 mmol), (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP] (300 mg, 0.482 mmol), and acetylacetonatobis(ethylene)rhodium(I) (103 mg, 0.399 mmol).

-

Inert Atmosphere : Seal the flask and flush thoroughly with nitrogen or argon gas. This step is critical as the rhodium catalyst is sensitive to oxygen.

-

Solvent and Substrate Addition : Add 100 mL of 1,4-dioxane and 20 mL of water via syringe. Stir the mixture for 5 minutes. Add 2-cyclohexen-1-one (6.72 g, 70 mmol).

-

Reaction : Heat the mixture to 100°C in an oil bath and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and extract with diethyl ether (3 x 100 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Purification : Purify the resulting crude oil by flash column chromatography on silica gel, followed by distillation under reduced pressure (e.g., 125-130°C at 0.5 mmHg) to yield this compound as a colorless oil.[6]

Analytical Workflow for Quality Control

A rigorous analytical workflow ensures the final product meets the required specifications for identity, purity, and enantiomeric excess.

Caption: Analytical workflow for quality control of this compound.

Applications in Research and Drug Development

This compound's value lies in its dual functionality: a modifiable ketone and a stereodefined chiral center. This makes it a sought-after intermediate in several high-value applications.

-

Pharmaceutical Synthesis : It serves as a key building block for synthesizing complex chiral molecules, including active pharmaceutical ingredients (APIs).[1] Its structure is a precursor for various scaffolds in medicinal chemistry.

-

Fine Chemicals and Agrochemicals : The compound is used to construct other valuable fine chemicals and agrochemicals where specific stereoisomers are required for biological activity.[2]

-

Advanced Materials : It is used in the synthesis of chiral porous organic frameworks, which have applications in asymmetric catalysis and chromatographic separations.[9]

-

Catalysis Research : The molecule is utilized in studies focused on catalytic processes to better understand reaction mechanisms and improve the efficiency of chemical reactions.[1]

Safety and Handling

As with any chemical reagent, proper handling is essential. This compound should be handled in a well-ventilated chemical fume hood.

-

GHS Hazard Statements : The racemic mixture is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[8] Similar precautions should be taken for the pure enantiomer.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15]

-

Conditions to Avoid : Avoid exposure to heat, flames, and strong oxidizing agents.[15]

-

Storage : Store in a tightly sealed container in a cool, dry place (2-8°C) to ensure long-term stability.[9][11]

References

-

3-Phenylcyclohexanone | CAS#:20795-53-3 | Chemsrc. (n.d.). Retrieved December 11, 2025, from [Link]

-

This compound | C12H14O | CID 11041212 - PubChem. (n.d.). National Institutes of Health. Retrieved December 11, 2025, from [Link]

-

Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (n.d.). (R)-(+)-3-Phenylcyclohexanone. Organic Syntheses. Retrieved December 11, 2025, from [Link]

-

3-Phenylcyclohexanone | C12H14O | CID 273661 - PubChem. (n.d.). National Institutes of Health. Retrieved December 11, 2025, from [Link]

-

4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem. (n.d.). National Institutes of Health. Retrieved December 11, 2025, from [Link]

-

3-Phenyl-cyclohexanone: A Versatile Intermediate in Fine Chemical Synthesis. (n.d.). Retrieved December 11, 2025, from [Link]

-

Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones. (n.d.). Royal Society of Chemistry. Retrieved December 11, 2025, from [Link]

-

Predicting the structure based on NMR spectra and IR Data. (2020, December 17). YouTube. Retrieved December 11, 2025, from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). YouTube. Retrieved December 11, 2025, from [Link]

-

Optical rotation - Wikipedia. (n.d.). Retrieved December 11, 2025, from [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection. (n.d.). University of Wisconsin. Retrieved December 11, 2025, from [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation. (2017, February 7). Master Organic Chemistry. Retrieved December 11, 2025, from [Link]

-

Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. (n.d.). Royal Society of Chemistry. Retrieved December 11, 2025, from [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved December 11, 2025, from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved December 11, 2025, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C12H14O | CID 11041212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Optical rotation - Wikipedia [en.wikipedia.org]

- 8. 3-Phenylcyclohexanone | C12H14O | CID 273661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 34993-51-6 [m.chemicalbook.com]

- 10. (S)-3-PHENYLCYCLOHEXANONE CAS#: 57344-86-2 [amp.chemicalbook.com]

- 11. 34993-51-6|this compound|BLD Pharm [bldpharm.com]

- 12. youtube.com [youtube.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. 3-Phenylcyclohexanone | CAS#:20795-53-3 | Chemsrc [chemsrc.com]

The Solubility Profile of (R)-3-Phenylcyclohexanone: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Crucial Parameter of Solubility

Physicochemical Characteristics of (R)-3-Phenylcyclohexanone: The Blueprint for Solubility

Understanding the intrinsic properties of a molecule is paramount to predicting its interactions with solvents. This compound is a chiral molecule with the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O | PubChem |

| Molecular Weight | 174.24 g/mol | PubChem |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General knowledge of similar compounds |

| Polarity | Moderately polar | Inferred from structure |

| Hydrogen Bonding | Hydrogen bond acceptor (carbonyl group) | Inferred from structure |

The structure of this compound, featuring a phenyl ring and a cyclohexanone moiety, imparts a balance of lipophilic and polar characteristics. The phenyl group contributes to its nonpolar nature, while the ketone's carbonyl group introduces polarity and the capacity to act as a hydrogen bond acceptor. This dual nature suggests a nuanced solubility profile across a spectrum of organic solvents.

Theoretical Framework and Predicted Solubility

The principle of "like dissolves like" serves as a fundamental guide for predicting solubility.[1] This adage is rooted in the thermodynamics of dissolution, where the enthalpy and entropy changes of mixing determine the spontaneity of the process.[2] For this compound, we can anticipate the following solubility trends based on its molecular structure:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant nonpolar surface area contributed by the phenyl and cyclohexyl rings suggests that this compound will exhibit good solubility in nonpolar solvents. Van der Waals forces will be the predominant intermolecular interactions driving the dissolution process.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents possess a dipole moment but lack acidic protons. The carbonyl group of this compound can engage in dipole-dipole interactions with these solvents. Consequently, good to moderate solubility is expected in this class of solvents. The miscibility of ketones like cyclohexanone with common organic solvents supports this prediction.[3][4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the carbonyl group of this compound can accept hydrogen bonds from the solvent, the lack of a hydrogen bond donor on the molecule itself and its significant nonpolar character may limit its solubility compared to more polar solutes. Moderate solubility is anticipated.

The following diagram illustrates the key intermolecular forces at play in the dissolution of this compound in different solvent types.

Figure 1. Predicted intermolecular interactions and solubility of this compound.

Experimental Determination of Solubility: A Step-by-Step Guide

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate formulation development. The "gold standard" for determining equilibrium solubility is the shake-flask method.[5] For higher throughput needs, various screening methods can be employed.[6][7]

Equilibrium Solubility Determination via the Shake-Flask Method

This method establishes the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure saturation.

-

Add a precise volume of the desired organic solvent to each vial. A range of solvents from different classes (nonpolar, polar aprotic, polar protic) should be tested.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5][8] Preliminary studies can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

-

Filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations of this compound to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility in units of mg/mL or mol/L.

-

Report the mean and standard deviation of at least three replicate measurements for each solvent.

-

The following diagram outlines the workflow for the shake-flask solubility determination.

Figure 2. Workflow for shake-flask equilibrium solubility determination.

High-Throughput Solubility Screening

In early-stage drug discovery, high-throughput methods are often employed to rapidly assess the solubility of a large number of compounds.[6][9] These methods, such as solution-precipitation assays, provide a kinetic measure of solubility which is valuable for initial screening.

Protocol Overview (Solution-Precipitation Method):

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent like dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense the desired aqueous or organic solvent into the wells of a microtiter plate.

-

Compound Addition: Add a small aliquot of the DMSO stock solution to each well.

-

Incubation and Precipitation: Incubate the plate for a set period (e.g., 1-2 hours) to allow for precipitation of the compound that is insoluble at that concentration.

-

Separation: Separate the precipitated solid from the solution, often by filtration using a filter plate.

-

Quantification: Analyze the concentration of the compound remaining in the filtrate, typically by HPLC-UV or LC-MS/MS.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) |

| Nonpolar | n-Hexane | 1.88 | > 100 |

| Toluene | 2.38 | > 100 | |

| Polar Aprotic | Dichloromethane | 9.08 | 85.2 ± 3.1 |

| Tetrahydrofuran (THF) | 7.52 | 95.7 ± 4.5 | |

| Ethyl Acetate | 6.02 | 78.4 ± 2.9 | |

| Acetone | 20.7 | 65.1 ± 2.2 | |

| Acetonitrile | 37.5 | 42.3 ± 1.8 | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | |

| Polar Protic | Methanol | 32.7 | 35.8 ± 1.5 |

| Ethanol | 24.5 | 28.9 ± 1.1 | |

| Isopropanol | 19.9 | 21.4 ± 0.9 | |

| Water | 80.1 | < 0.1 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

The interpretation of this data would confirm the predictions based on molecular structure. High solubility in nonpolar and some polar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in water would be expected.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions with robust experimental methodologies, researchers can generate the critical data needed to advance their drug development programs. The chirality of the molecule may also influence its solubility in chiral environments, an area that warrants further investigation, particularly in the context of chiral separations and formulations. The protocols detailed herein provide a solid foundation for a thorough and accurate characterization of the solubility of this promising pharmaceutical building block.

References

-

Polarity and Solubility of Organic Compounds. (n.d.). Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Retrieved from [Link]

-

Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021). Retrieved from [Link]

-

Sugano, K., Kato, T., Suzuki, K., Keiko, K., Sujaku, T., & Mano, T. (2006). Development of solubility screening methods in drug discovery. Yakugaku Zasshi, 126(11), 1141-1147. Retrieved from [Link]

-

Tong, W. Q. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis, 125, 284-290. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024). Retrieved from [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. Retrieved from [Link]

-

Cyclohexanone. (n.d.). In Wikipedia. Retrieved from [Link]

-

High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Retrieved from [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2014). Chinese Pharmaceutical Journal, 49(15), 1341-1345. Retrieved from [Link]

-

World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 937. Retrieved from [Link]

-

Equilibrium Solubility Assays Protocol. (n.d.). Retrieved from [Link]

-

Sugano, K., Okazaki, A., Sugimoto, S., Tavornvipas, S., Omura, A., & Mano, T. (2018). Summary of solubility measurement protocols of each company before harmonization. AAPS Open, 4(1), 1. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. youtube.com [youtube.com]

- 3. The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. solvescientific.com.au [solvescientific.com.au]

The Enantioselective Synthesis of (R)-3-Phenylcyclohexanone: A Technical Guide to its Discovery and Historical Development

Abstract

(R)-3-Phenylcyclohexanone is a chiral scaffold of significant interest in the pharmaceutical and fine chemical industries, serving as a crucial intermediate in the synthesis of a variety of complex molecules.[1][2] This technical guide provides an in-depth exploration of the discovery and historical evolution of its synthesis. We will traverse the timeline from early racemic preparations, predicated on foundational reactions like the Michael addition and Robinson annulation, to the advent of sophisticated asymmetric methodologies.[3][4] A pivotal focus will be placed on the highly efficient rhodium-catalyzed asymmetric conjugate addition, a landmark achievement that has defined the modern approach to this valuable chiral ketone.[5] Furthermore, this guide will delve into alternative and complementary biocatalytic strategies, including enzymatic kinetic resolution and deracemization, that offer green and highly selective routes.[6][7][8][9][10] Detailed experimental protocols, comparative data, and mechanistic visualizations are provided to offer researchers, scientists, and drug development professionals a comprehensive understanding of the synthesis of this compound.

Introduction: The Significance of a Chiral Building Block

The three-dimensional arrangement of atoms in a molecule can have profound effects on its biological activity. For this reason, the stereocontrolled synthesis of chiral molecules is a cornerstone of modern drug discovery and development. This compound, with its stereogenic center at the C3 position, represents a versatile chiral building block.[1][2] Its phenyl-substituted cyclohexanone framework allows for a multitude of chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][11] The journey to access enantiomerically pure this compound is a compelling narrative of the evolution of synthetic organic chemistry, from classical methods that yielded racemic mixtures to cutting-edge catalytic and biocatalytic approaches that provide exquisite stereocontrol.

Early Pathways: The Era of Racemic Synthesis

The initial forays into the synthesis of 3-phenylcyclohexanone did not afford stereocontrol, resulting in a racemic mixture of the (R) and (S) enantiomers. These early methods, however, laid the groundwork for future advancements by establishing fundamental bond-forming strategies.

The Michael Addition: A Foundational Carbon-Carbon Bond Formation

The Michael reaction, first reported by Arthur Michael in 1887, is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4][12] This reaction provided one of the earliest and most straightforward routes to the 3-phenylcyclohexanone scaffold. In this approach, a phenyl-containing nucleophile, such as a phenyl Grignard reagent or a phenylcuprate, is added to 2-cyclohexenone.

The choice of the nucleophile is critical; "soft" nucleophiles generally favor the desired 1,4-addition, while "hard" nucleophiles, like organolithium reagents, tend to undergo 1,2-addition to the carbonyl group.[12][13]

Figure 1: Conceptual workflow of the Michael addition for the synthesis of racemic 3-phenylcyclohexanone.

The Robinson Annulation: Building the Cyclohexanone Ring

Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[3][14][15] While not a direct route to 3-phenylcyclohexanone from a simple phenyl precursor, it represents a classic method for constructing substituted cyclohexenone systems, which could then be further modified. For instance, a substituted ketone could undergo a Robinson annulation with an appropriate vinyl ketone to build the core structure.

Figure 2: The sequential steps of the Robinson annulation.

These early methods, while effective in constructing the carbon skeleton of 3-phenylcyclohexanone, suffered from a critical limitation: the lack of stereocontrol, invariably producing a 50:50 mixture of the two enantiomers. The separation of these enantiomers, a process known as resolution, was often a tedious and inefficient process, driving the quest for asymmetric synthetic methods.

The Dawn of Asymmetric Synthesis: Catalytic and Biocatalytic Revolutions

The latter half of the 20th century witnessed a paradigm shift in organic synthesis with the advent of asymmetric catalysis. This new frontier aimed to directly produce a single enantiomer of a chiral molecule, bypassing the need for classical resolution.

The Landmark Hayashi-Miyaura Reaction: Rhodium-Catalyzed Asymmetric Conjugate Addition

A watershed moment in the synthesis of this compound came with the development of the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to enones, pioneered by the groups of Hayashi and Miyaura.[5][16] This reaction, first reported in the late 1990s, offered a highly efficient and enantioselective route to 3-arylcyclohexanones.

The key to the success of this methodology lies in the use of a chiral phosphine ligand, most notably (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in conjunction with a rhodium(I) precursor. The chiral ligand coordinates to the rhodium center, creating a chiral environment that directs the addition of the phenyl group from phenylboronic acid to one face of the 2-cyclohexenone, leading to the preferential formation of the (R)-enantiomer.

Figure 3: Key components of the Hayashi-Miyaura asymmetric conjugate addition.

The reaction typically proceeds in a mixed solvent system, such as dioxane and water, at elevated temperatures. The use of a chiral rhodium complex allows for high yields and excellent enantioselectivities, often exceeding 98% ee (enantiomeric excess).[5]

Table 1: Comparison of Racemic vs. Asymmetric Synthesis of 3-Phenylcyclohexanone

| Method | Key Reagents | Stereoselectivity | Advantages | Disadvantages |

| Michael Addition | Phenylcuprate, 2-Cyclohexenone | Racemic | Simple, good yield | No stereocontrol |

| Hayashi-Miyaura | Phenylboronic acid, 2-Cyclohexenone, Rh(I)/(R)-BINAP | High (R)-selectivity | High enantioselectivity, high yield | Requires precious metal catalyst |

A Detailed Experimental Protocol: The Hayashi-Miyaura Synthesis of this compound

The following protocol is adapted from a procedure published in Organic Syntheses, a testament to its reliability and robustness.[17]

Step-by-Step Methodology:

-

Catalyst Preparation: In a nitrogen-flushed flask, acetylacetonatobis(ethylene)rhodium(I) and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) are dissolved in 1,4-dioxane. The mixture is stirred at room temperature to form the active chiral catalyst complex.

-

Reaction Setup: In a separate flask, phenylboronic acid, 2-cyclohexenone, and water are added to 1,4-dioxane.

-

Catalytic Reaction: The prepared catalyst solution is added to the mixture of reactants. The reaction is then heated to 100 °C and stirred for several hours.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent, such as diethyl ether, and washed sequentially with aqueous acid and base to remove unreacted starting materials and byproducts. The organic layer is then dried and concentrated.

-

Final Purification: The crude product is purified by column chromatography on silica gel, followed by distillation under reduced pressure to yield pure this compound as a colorless oil.

This method consistently provides this compound in high yield (typically >80%) and high enantiomeric purity (often >98% ee).[17]

Biocatalytic Approaches: The Green Chemistry Frontier

In parallel with the development of organometallic catalysis, biocatalysis has emerged as a powerful and environmentally benign approach to the synthesis of chiral molecules. Enzymes, operating under mild conditions in aqueous media, can exhibit exquisite chemo-, regio-, and stereoselectivity.

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. For 3-phenylcyclohexanone, a ketoreductase (KRED) can selectively reduce one enantiomer to the corresponding alcohol, leaving the other enantiomer unreacted and thus enriched.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photochemical Deracemization of 3-Substituted Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Photochemical Deracemization of 3-Substituted Oxindoles - ChemistryViews [chemistryviews.org]

- 10. researchgate.net [researchgate.net]

- 11. 3-PHENYL-CYCLOHEXANONE | 20795-53-3 [chemicalbook.com]

- 12. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]

- 14. chemistwizards.com [chemistwizards.com]

- 15. jk-sci.com [jk-sci.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Strategic Importance of (R)-3-Phenylcyclohexanone

An In-Depth Technical Guide to the Key Reactive Sites of (R)-3-Phenylcyclohexanone

This compound is a chiral cyclic ketone that serves as a versatile and valuable building block in modern organic synthesis.[1][2] Its structure, featuring a cyclohexanone core, a stereogenic center, and an aromatic phenyl group, presents a molecule with distinct and predictable points of reactivity. This guide, intended for researchers and drug development professionals, provides a detailed exploration of these reactive sites. Understanding the nuanced reactivity at each site is paramount for leveraging this molecule to construct complex molecular architectures, particularly in the synthesis of pharmaceuticals and other bioactive compounds.[1][2]

The molecule's utility stems from three primary reactive zones: the electrophilic carbonyl carbon, the acidic α-carbons, and the nucleophilic phenyl ring. The interplay between the stereochemistry of the C3 position and the electronic and steric properties of the substituents dictates the regio- and stereochemical outcomes of its transformations.

Figure 1: Overview of the primary reactive sites on the this compound scaffold.

The Carbonyl Group: A Hub for Nucleophilic Addition

The most prominent reactive site is the carbonyl group. The polarization of the carbon-oxygen double bond renders the carbonyl carbon highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[3][4] This reactivity is fundamental to many synthetic transformations, including reductions, cyanohydrin formation, and Grignard reactions.[1][4]

Mechanism and Stereochemical Considerations

Nucleophilic attack on the carbonyl carbon results in the rehybridization of this carbon from sp² to sp³.[5] In the context of this compound, the pre-existing chiral center at C3 exerts significant facial control over the incoming nucleophile. The stereochemical outcome is often rationalized by the Felkin-Anh model, which predicts the nucleophile will approach from the less sterically hindered face.

Figure 2: Generalized workflow for nucleophilic addition to the carbonyl group.

Experimental Protocol: Diastereoselective Reduction

A classic example demonstrating this reactivity is the reduction of the ketone to the corresponding alcohol using a hydride reagent like sodium borohydride (NaBH₄). The hydride ion acts as the nucleophile. Due to the steric bulk of the phenyl group, the hydride preferentially attacks from the axial face to avoid steric clash, leading to the formation of the equatorial alcohol as the major diastereomer.

Protocol: Sodium Borohydride Reduction

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask under a nitrogen atmosphere at 0 °C (ice bath).

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of acetone to consume excess NaBH₄, followed by the addition of 1 M HCl until the solution is acidic (pH ~2).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography to separate the diastereomers.

Table 1: Expected Outcome of Carbonyl Reduction

| Product Diastereomer | Major/Minor | Typical Ratio | Rationale |

| (1S,3R)-3-Phenylcyclohexanol | Major | >85:15 | Hydride attacks from the less hindered axial face. |

| (1R,3R)-3-Phenylcyclohexanol | Minor | <15 | Hydride attacks from the more hindered equatorial face. |

The α-Carbons: Gateway to Enolate Chemistry

The protons on the carbons adjacent to the carbonyl (the α-carbons, C2 and C6) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate.[5][6] 3-Phenylcyclohexanone is an unsymmetrical ketone, presenting two distinct sets of α-protons, leading to the potential formation of two different regioisomeric enolates.

Kinetic vs. Thermodynamic Enolates

The regioselectivity of enolate formation is governed by the reaction conditions.[7]

-

Kinetic Enolate: Formed by removing the most accessible, least sterically hindered proton. This occurs rapidly at low temperatures using a bulky, non-nucleophilic strong base like Lithium Diisopropylamide (LDA). For 3-phenylcyclohexanone, the protons at C6 are less hindered, leading to the kinetic enolate.[8][9]

-

Thermodynamic Enolate: The more stable enolate, which has the more substituted double bond. Its formation is favored under equilibrating conditions (higher temperatures, weaker base, longer reaction times). Deprotonation at C2 yields the more substituted and therefore thermodynamically favored enolate.[8][9]

Figure 3: Regioselective formation of kinetic and thermodynamic enolates.

Experimental Protocol: Kinetic Enolate Alkylation

This protocol describes the regioselective formation of the kinetic enolate and its subsequent trapping with an electrophile (alkylation), a powerful C-C bond-forming reaction.

Protocol: Alkylation via the Kinetic Enolate

-

Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a nitrogen inlet, a thermometer, and a rubber septum.

-

Base Preparation: In the reaction flask, add anhydrous tetrahydrofuran (THF), followed by diisopropylamine (1.1 eq). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq) dropwise to form LDA in situ. Stir for 30 minutes.

-

Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic enolate.

-

Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe. Maintain the temperature at -78 °C and stir for 2-3 hours.

-

Quenching & Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

-

Extraction & Purification: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography.

The Phenyl Ring: A Platform for Electrophilic Aromatic Substitution (EAS)

The phenyl group provides a third reactive zone, capable of undergoing electrophilic aromatic substitution (EAS).[10] The cyclohexanone moiety attached to the ring acts as an alkyl substituent, which is an activating group and an ortho, para-director.[11] Therefore, electrophiles will preferentially add to the positions ortho and para to the point of attachment.

Mechanism and Regioselectivity

The EAS mechanism involves the attack of the electron-rich aromatic ring on a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[10][12] A subsequent deprotonation step restores the aromaticity of the ring. Steric hindrance from the bulky cyclohexyl ring may disfavor substitution at the ortho positions, potentially leading to a higher yield of the para-substituted product.

Table 2: Predicted Regioselectivity in EAS Reactions

| Position | Directing Effect | Predicted Reactivity | Rationale |

| Ortho | Activating | Favorable, but sterically hindered | Electron-donating nature of the alkyl group stabilizes the arenium ion. |

| Meta | - | Unfavorable | Arenium ion intermediate is less stabilized. |

| Para | Activating | Highly Favorable | Electronically activated and sterically accessible. |

Experimental Protocol: Nitration of the Phenyl Ring

Nitration is a canonical EAS reaction that introduces a nitro (-NO₂) group onto the aromatic ring using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) in situ.[12][13]

Protocol: Aromatic Nitration

-

Acid Mixture Preparation: In a flask cooled to 0 °C, slowly add concentrated sulfuric acid (H₂SO₄) to concentrated nitric acid (HNO₃) to create the nitrating mixture.

-

Substrate Addition: Slowly add this compound (1.0 eq) to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: Collect the precipitated solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from ethanol to yield the purified para-nitro product as the major isomer.

Figure 4: Key steps in the electrophilic aromatic substitution mechanism.

Conclusion

This compound is a synthetically powerful molecule endowed with three distinct and controllable reactive sites. The electrophilic carbonyl carbon allows for a variety of nucleophilic additions, with stereochemical outcomes influenced by the existing chiral center. The α-carbons provide access to regioselective enolate chemistry, enabling strategic carbon-carbon bond formations. Finally, the phenyl ring serves as a platform for electrophilic aromatic substitution, allowing for further functionalization. A thorough understanding of these reactive centers, governed by principles of stereoelectronics and kinetic versus thermodynamic control, is essential for rationally designing synthetic pathways to complex and high-value molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Predict the products formed when cyclohexanone reacts with t... | Study Prep in Pearson+ [pearson.com]

- 4. orkechemical.com [orkechemical.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

(R)-3-Phenylcyclohexanone: A Chiral Synthon for Advanced Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Chiral Cyclohexanones

In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the control of stereochemistry a critical aspect of synthetic design. Within the arsenal of chiral building blocks, cyclic ketones, and specifically chiral cyclohexanones, represent a versatile and powerful class of synthons. Their rigid, yet conformationally dynamic, scaffold provides a platform for introducing multiple stereocenters with a high degree of predictability.

(R)-3-Phenylcyclohexanone stands out as a particularly valuable intermediate.[1][2] The presence of a stereocenter at the 3-position, defined by the phenyl group, imparts chirality to the molecule and influences the stereochemical outcome of subsequent transformations at the α-carbons. This inherent chirality, coupled with the reactivity of the ketone functionality, makes this compound a sought-after starting material for the synthesis of complex molecular architectures.[1] This guide provides an in-depth exploration of the synthesis and potential applications of this chiral ketone, offering insights into its role as a cornerstone in asymmetric synthesis.

I. Asymmetric Synthesis of this compound

The reliable and scalable synthesis of enantiomerically pure this compound is the gateway to its utility. Among the most robust and widely adopted methods is the rhodium-catalyzed asymmetric 1,4-addition of a phenylboronic acid to 2-cyclohexenone. This method, detailed in Organic Syntheses, provides high yields and excellent enantioselectivity.[3]

Core Principles of the Rhodium-Catalyzed Asymmetric 1,4-Addition

The success of this transformation hinges on the use of a chiral phosphine ligand, typically a binaphthyl derivative such as (R)-BINAP, in conjunction with a rhodium(I) precursor. The chiral ligand coordinates to the rhodium center, creating a chiral environment that directs the addition of the phenyl group to one of the enantiotopic faces of the cyclohexenone. The mechanism involves the formation of a rhodium-phenyl species, which then undergoes conjugate addition to the enone. The choice of the (R)-enantiomer of the BINAP ligand is crucial for obtaining the (R)-enantiomer of the product. A slight excess of the BINAP ligand relative to the rhodium catalyst has been shown to be beneficial for achieving high enantioselectivity.[3]

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound via the rhodium-catalyzed 1,4-addition.

Sources

Spectroscopic Data of (R)-3-Phenylcyclohexanone: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for (R)-3-Phenylcyclohexanone, a chiral ketone with significant applications in organic synthesis and drug development. Understanding its spectral characteristics is paramount for researchers in confirming its structure, assessing its purity, and studying its chemical behavior. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights grounded in established spectroscopic principles.

Molecular Structure and Key Features

This compound possesses a molecular formula of C₁₂H₁₄O and a molecular weight of 174.24 g/mol .[1][2] Its structure consists of a cyclohexanone ring with a phenyl group at the chiral center on the third carbon atom. This combination of a carbonyl group, an aromatic ring, and a chiral aliphatic ring system gives rise to a unique and informative spectroscopic signature.

Caption: Key molecular properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound, typically recorded in CDCl₃, reveals the number of distinct carbon environments in the molecule.[3] The spectrum is characterized by a carbonyl carbon signal at the downfield region, aromatic carbon signals, and aliphatic carbon signals from the cyclohexanone ring.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~210 | C=O | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom. |

| ~144 | Quaternary Ar-C | The aromatic carbon directly attached to the cyclohexanone ring is a quaternary carbon. |

| ~128.5 | Ar-CH | The ortho- and meta- carbons of the phenyl ring are in a similar electronic environment. |

| ~126.5 | Ar-CH | The para- carbon of the phenyl ring. |

| ~45 | CH (C3) | The methine carbon bearing the phenyl group is deshielded by the aromatic ring. |

| ~49, ~41, ~32, ~25 | CH₂ | The four methylene carbons of the cyclohexanone ring, with varying degrees of shielding. |

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

A standard protocol for obtaining a ¹³C NMR spectrum involves dissolving a 5-10 mg sample of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The spectrum is typically acquired on a 100 or 125 MHz spectrometer. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

Caption: Workflow for ¹³C NMR data acquisition and processing.

¹H NMR Spectroscopy

Expected ¹H NMR Spectral Regions:

-

Aromatic Protons (7.2-7.4 ppm): The five protons of the phenyl group will appear as a multiplet in this region.

-

Methine Proton (C3-H) (~3.0-3.5 ppm): The proton at the chiral center, deshielded by the adjacent phenyl group, will likely appear as a multiplet due to coupling with the neighboring methylene protons.

-

Cyclohexanone Protons (1.8-2.8 ppm): The eight protons on the cyclohexanone ring will give rise to a series of complex and overlapping multiplets. The protons alpha to the carbonyl group (at C2 and C6) are expected to be the most deshielded among the ring protons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Phenylcyclohexanone shows characteristic absorption bands for the carbonyl group, the aromatic ring, and the aliphatic C-H bonds.[1]

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3060, 3030 | C-H stretch | Aromatic |

| ~2940, 2860 | C-H stretch | Aliphatic (CH₂, CH) |

| ~1710 | C=O stretch (strong) | Ketone |

| ~1600, 1495, 1450 | C=C stretch | Aromatic ring |

| ~760, 700 | C-H out-of-plane bend | Monosubstituted benzene |

The most prominent peak in the spectrum is the strong absorption around 1710 cm⁻¹, which is characteristic of a saturated six-membered ring ketone.

Experimental Protocol: Acquiring the FT-IR Spectrum

A common and straightforward method for obtaining the IR spectrum of a liquid sample like 3-Phenylcyclohexanone is using a thin film on a salt plate (e.g., NaCl or KBr).

Caption: Workflow for FT-IR data acquisition using the thin film method.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. The mass spectrum of 3-Phenylcyclohexanone shows a molecular ion peak (M⁺˙) at m/z 174, consistent with its molecular formula.[1]

Major Fragment Ions:

| m/z | Proposed Fragment Ion | Rationale of Formation |

| 174 | [C₁₂H₁₄O]⁺˙ (Molecular Ion) | Ionization of the molecule by electron impact. |

| 117 | [C₉H₉]⁺ | Loss of the cyclohexanone ring fragment (C₃H₅O) from the molecular ion. |

| 104 | [C₈H₈]⁺˙ (Styrene radical cation) | McLafferty-type rearrangement followed by cleavage. |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement of the benzyl fragment. |

| 77 | [C₆H₅]⁺ (Phenyl ion) | Cleavage of the bond between the phenyl group and the cyclohexanone ring. |

The fragmentation pattern is characteristic of a phenyl-substituted cyclohexanone, with cleavages alpha to the carbonyl group and rearrangements involving the phenyl ring being prominent pathways.

Caption: Proposed major fragmentation pathways for 3-Phenylcyclohexanone in EI-MS.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating profile for this compound. The ¹³C NMR confirms the carbon skeleton, the IR spectrum identifies the key functional groups, and the mass spectrum establishes the molecular weight and characteristic fragmentation patterns. Together, these techniques provide an unambiguous identification of the molecule and serve as a valuable reference for researchers working with this compound.

References

-

PubChem. 3-Phenylcyclohexanone. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. 3-Phenyl-cyclohexanone. Wiley-VCH GmbH. [Link]

-

SpectraBase. This compound. Wiley-VCH GmbH. [Link]

-

NIST. Cyclohexanone, 3-phenyl-. National Institute of Standards and Technology. [Link]

Sources

An In-Depth Technical Guide to the Chirality of 3-Phenylcyclohexanone Enantiomers

Abstract: The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles between enantiomers. 3-Phenylcyclohexanone, a versatile synthetic intermediate, serves as an exemplary model for understanding and controlling chirality.[1] This technical guide provides an in-depth exploration of the synthesis, resolution, and stereochemical characterization of the (R)- and (S)-enantiomers of 3-phenylcyclohexanone. We will detail field-proven methodologies for enantioselective synthesis, provide actionable protocols for chiral separation by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and elucidate the definitive assignment of absolute configuration through the powerful synergy of chiroptical spectroscopy and computational chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to master the principles and practical applications of chirality in organic synthesis and analysis.

The Significance of the C3-Stereocenter in 3-Phenylcyclohexanone

3-Phenylcyclohexanone possesses a single stereocenter at the C3 position, giving rise to a pair of non-superimposable mirror images: (R)- and (S)-3-phenylcyclohexanone. While possessing identical physical properties such as melting point, boiling point, and solubility in achiral media, their three-dimensional arrangement is distinct.[2] This structural difference is critical in a biological context, where molecular recognition is governed by the precise spatial arrangement of functional groups. An enzyme or receptor, itself a chiral entity, will interact differently with each enantiomer, often leading to one being therapeutically active while the other is inactive or, in some cases, responsible for adverse effects.[3] Therefore, the ability to selectively synthesize and analytically confirm the identity and purity of a single enantiomer is paramount in pharmaceutical development.

Figure 1: The (R) and (S) enantiomers of 3-phenylcyclohexanone.

Strategies for Accessing Enantiopure 3-Phenylcyclohexanone

Achieving an enantiomerically pure sample can be approached via two primary strategies: asymmetric synthesis, which aims to create the desired enantiomer from the outset, or chiral resolution, which involves separating a pre-existing 50:50 (racemic) mixture.

Figure 2: Comparison of asymmetric synthesis and chiral resolution workflows.

Enantioselective Synthesis: A Proactive Approach

Asymmetric synthesis is often the more elegant and economically favorable approach for large-scale production as it avoids sacrificing 50% of the material inherent in resolution. Two powerful modern techniques are metal-catalyzed asymmetric hydrogenation and organocatalysis.

One of the most robust and well-documented methods for synthesizing (R)-3-phenylcyclohexanone is the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone. This reaction is a cornerstone of modern asymmetric catalysis.

Causality of Experimental Choice: The choice of a rhodium(I) precursor, such as acetylacetonatobis(ethylene)rhodium(I), combined with a chiral bisphosphine ligand like (R)-BINAP, is critical. The (R)-BINAP ligand coordinates to the rhodium center, creating a chiral pocket. This chiral catalyst complex then activates the phenylboronic acid and directs its addition to one specific face of the prochiral 2-cyclohexenone, leading to a high excess of the (R)-enantiomer. The use of a specific molar ratio of ligand to metal (typically 1.2:1) is crucial for achieving maximum enantioselectivity.

Protocol 1: Rh-Catalyzed Asymmetric Synthesis of this compound This protocol is adapted from a validated procedure published in Organic Syntheses.[4]

-

Catalyst Preparation: In a dry, nitrogen-flushed flask, dissolve acetylacetonatobis(ethylene)rhodium(I) (0.05 mmol) and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.06 mmol) in 10 mL of dioxane. Stir for 10 minutes at room temperature.

-

Reaction Setup: To the catalyst solution, add 2-cyclohexenone (5.0 mmol), phenylboronic acid (7.5 mmol), and 15 mL of a 1 M aqueous potassium carbonate solution.

-

Reaction Execution: Heat the mixture to 100 °C and stir vigorously for 5 hours.

-

Workup: Cool the reaction to room temperature. Add 30 mL of diethyl ether and 20 mL of water. Separate the organic layer, and extract the aqueous layer twice with 20 mL portions of diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by silica gel chromatography (eluting with a hexane/diethyl ether gradient) followed by distillation under reduced pressure (bp 125-130°C at 0.5 mmHg) to yield this compound as a colorless oil.

-

Validation: The expected yield is approximately 88%, with an enantiomeric excess (ee) of >98% as determined by chiral HPLC analysis.[4]

An increasingly popular alternative to metal catalysis is organocatalysis, which uses small, chiral organic molecules to induce enantioselectivity.[5][6] For the synthesis of 3-phenylcyclohexanone, a key strategy is the asymmetric Michael addition of a suitable nucleophile to 2-cyclohexenone, catalyzed by a chiral secondary amine, such as a diarylprolinol silyl ether.

Mechanism of Action: The organocatalyst reacts with the α,β-unsaturated ketone (2-cyclohexenone) to form a chiral iminium ion intermediate. This activation lowers the LUMO of the enone system, making it more susceptible to nucleophilic attack. The bulky substituents on the catalyst sterically hinder one face of the molecule, forcing the incoming nucleophile (e.g., a phenyl Grignard reagent or equivalent) to attack from the less hindered face, thus controlling the stereochemical outcome. This method is favored for its operational simplicity and avoidance of potentially toxic or expensive heavy metals.[2][7]

Chiral Resolution & Analysis: HPLC and SFC

For analytical validation of enantiomeric excess (ee) or for preparative separation of a racemic mixture, chromatography with a chiral stationary phase (CSP) is the most powerful and widely used technique.[8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Daicel CHIRALPAK® and CHIRALCEL® series), are particularly effective for a broad range of compounds, including ketones like 3-phenylcyclohexanone.[8][9]

Principle of Separation: The CSP contains chiral pockets or grooves created by the helical structure of the derivatized polysaccharide.[8] The two enantiomers of 3-phenylcyclohexanone interact with these chiral sites through a combination of hydrogen bonding, π-π stacking, and steric interactions. One enantiomer will have a more stable, transient diastereomeric interaction with the CSP, causing it to be retained longer on the column, while the other enantiomer elutes more quickly, thus achieving separation.[8]

Chiral High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC is a highly effective mode for separating the enantiomers of 3-phenylcyclohexanone.

Protocol 2: Analytical Chiral HPLC Method

-

System: Standard HPLC system with UV detector.

-

Column: Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL (Sample dissolved in mobile phase).

-

System Suitability: Inject a racemic standard of 3-phenylcyclohexanone. A successful separation is indicated by two baseline-resolved peaks (Resolution (Rs) > 1.5).

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" alternative to HPLC that uses supercritical CO₂ as the main mobile phase, offering faster separations and reduced solvent waste.[10] The principles of chiral recognition on polysaccharide CSPs remain the same as in HPLC.

Protocol 3: Analytical Chiral SFC Method

-

System: Analytical SFC system with UV detector and back-pressure regulator.

-

Column: Daicel CHIRALPAK® AD-3, 150 x 4.6 mm, 3 µm particle size.

-

Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v).

-

Flow Rate: 3.0 mL/min.

-

Outlet Pressure: 150 bar.

-

Temperature: 35 °C.

-

Detection: UV at 254 nm.

-

Validation: As with HPLC, inject a racemic standard to confirm baseline resolution. The faster analysis times in SFC make it ideal for high-throughput screening.[10]

| Parameter | HPLC Method | SFC Method |

| Technique | High-Performance Liquid Chromatography | Supercritical Fluid Chromatography |

| Column | CHIRALPAK® AD-H (250x4.6 mm, 5µm) | CHIRALPAK® AD-3 (150x4.6 mm, 3µm) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10) | CO₂ / Methanol (85:15) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Temperature | 25 °C | 35 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Key Advantage | Robust, widely available | Fast, reduced organic solvent usage |

Table 1: Comparative summary of analytical methods for chiral separation.

Definitive Assignment of Absolute Configuration

Once an enantiomer is synthesized and isolated, its absolute configuration—whether it is the (R) or (S) form—must be unambiguously determined. While X-ray crystallography is the definitive method, obtaining suitable crystals can be challenging. Chiroptical spectroscopy, particularly Vibrational Circular Dichroism (VCD), combined with Density Functional Theory (DFT) calculations, has emerged as a powerful and reliable alternative for determining absolute configuration in solution.

The VCD/DFT Workflow:

-

Hypothesize: Assume a configuration for the synthesized enantiomer (e.g., assume it is the (R)-enantiomer).

-

Calculate: Perform DFT calculations (e.g., using the B3LYP functional with a suitable basis set like 6-31G*) to find the lowest energy conformation of the assumed (R)-enantiomer and predict its theoretical VCD and IR spectra.

-

Measure: Experimentally measure the VCD and IR spectra of the synthesized, enantiopure sample in a suitable solvent (e.g., CCl₄ or CDCl₃).

-

Compare: Compare the experimental VCD spectrum with the calculated spectrum. VCD is the differential absorption of left and right circularly polarized infrared light and results in a spectrum of positive and negative bands that is exquisitely sensitive to the molecule's 3D structure.

-

Conclude:

-

If the signs and relative intensities of the major bands in the experimental VCD spectrum match the calculated spectrum for the (R)-enantiomer, the absolute configuration is confirmed as (R).

-

If the experimental spectrum is a near-perfect mirror image of the calculated (R)-spectrum, the absolute configuration is assigned as (S).

-

This comparative method provides a highly trustworthy, self-validating system for absolute configuration assignment directly on the sample in solution.

Figure 3: Workflow for absolute configuration assignment using VCD and DFT.

Chiroptical Properties of 3-Phenylcyclohexanone

| Property | This compound | (S)-3-Phenylcyclohexanone |

| IUPAC Name | (3R)-3-phenylcyclohexan-1-one | (3S)-3-phenylcyclohexan-1-one |

| CAS Number | 34993-51-6 | 57344-86-2 |

| Molecular Weight | 174.24 g/mol | 174.24 g/mol |

| Specific Rotation [α]D | +x° | -x° |

| VCD Spectrum | Characteristic Pattern | Mirror Image of (R) Pattern |

Table 2: Key properties of 3-phenylcyclohexanone enantiomers.

Conclusion

3-Phenylcyclohexanone serves as an ideal case study for the core principles of chirality that are vital to the pharmaceutical and fine chemical industries. This guide has detailed the primary strategies for obtaining enantiomerically pure forms of this molecule through both state-of-the-art asymmetric synthesis and robust chiral resolution techniques. We have provided validated, step-by-step protocols for a rhodium-catalyzed synthesis and for analytical separation via HPLC and SFC, highlighting the causality behind the selection of catalysts and chromatographic phases. Furthermore, we have outlined the definitive workflow for assigning absolute configuration by integrating experimental VCD spectroscopy with DFT calculations, a method that provides unambiguous stereochemical information directly in the solution phase. Mastery of these integrated synthetic and analytical techniques empowers researchers to confidently control and characterize the chirality of their target molecules, ensuring the scientific integrity and safety of next-generation chemical entities.

References

-